Fcryp-2
Description
Properties
CAS No. |
113731-92-3 |
|---|---|
Molecular Formula |
C50H47F2N5O12 |
Molecular Weight |
947.9 g/mol |
IUPAC Name |
36-[2-carboxy-3-(carboxymethyl)-1-methylbenzo[e]indol-5-yl]-25-(carboxymethyl)-4,15-difluoro-27-methyl-8,11,21,31-tetraoxa-1,18,25,36-tetrazahexacyclo[16.15.5.02,7.012,17.022,30.024,28]octatriaconta-2(7),3,5,12(17),13,15,22(30),23,26,28-decaene-26-carboxylic acid |
InChI |
InChI=1S/C50H47F2N5O12/c1-28-34-23-42-43(25-36(34)56(26-44(58)59)47(28)49(62)63)67-18-16-55-14-12-53(35-24-39-46(33-6-4-3-5-32(33)35)29(2)48(50(64)65)57(39)27-45(60)61)11-13-54(15-17-66-42)37-21-30(51)7-9-40(37)68-19-20-69-41-10-8-31(52)22-38(41)55/h3-10,21-25H,11-20,26-27H2,1-2H3,(H,58,59)(H,60,61)(H,62,63)(H,64,65) |
InChI Key |
GHKUZABKBSWOMX-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=CC3=C(C=C12)OCCN4CCN(CCN(CCO3)C5=C(C=CC(=C5)F)OCCOC6=C4C=C(C=C6)F)C7=CC8=C(C(=C(N8CC(=O)O)C(=O)O)C)C9=CC=CC=C97)CC(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(N(C2=CC3=C(C=C12)OCCN4CCN(CCN(CCO3)C5=C(C=CC(=C5)F)OCCOC6=C4C=C(C=C6)F)C7=CC8=C(C(=C(N8CC(=O)O)C(=O)O)C)C9=CC=CC=C97)CC(=O)O)C(=O)O |
Synonyms |
2,3-9,8-bis(1-fluoro-3,4-benzo)-14,15-(1-carboxymethyl-2-carboxy-3-methyl-5,6-indolo)-21-(1-carboxymethyl-2-carboxy-3-methyl-8-benz(e)indolyl)-4,7,13,16-tetraoxa-1,10,21-triazabicyclo(8.8.5)-tricosane FCryp-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Research Findings
- Electrochemical Stability : Fcryp-2 maintains 95% of its initial activity after 1,000 redox cycles, outperforming analogues like Compound A (82%) and Compound B (75%) .
- Scalability : Pilot-scale synthesis achieved 85% yield with 99.2% purity, addressing historical challenges in ferrocene-derivative production .
- Limitations : Fcryp-2’s narrow pH tolerance (optimal range: 6.5–8.0) restricts its use in extreme environments, a drawback absent in ruthenium-based systems .
Preparation Methods
Evolution from FCryp-1 to FCryp-2
FCryp-2 was engineered as a fluorescent counterpart to FCryp-1, which utilized ¹⁹F-nuclear magnetic resonance (NMR) for [Na⁺]i quantification. While FCryp-1 provided reliable measurements, its reliance on NMR limited accessibility and spatial resolution. To address this, the C-21 benzenoid ring in FCryp-1 was substituted with an indole-based fluorophore, leveraging the photophysical properties of indole derivatives for fluorescence-based detection. This modification retained the cryptand's Na⁺-binding cavity while introducing a dual-emission response sensitive to Na⁺ occupancy.
Fluorophore Integration and Spectral Properties
Synthetic Pathway of FCryp-2
Starting Materials and Key Reactions
The synthesis of FCryp-2 begins with the tribenzo (2:2:1) cryptand backbone of FCryp-1, which contains four carboxylate groups for aqueous solubility. The critical modification involves replacing the C-21 benzenoid ring with a substituted indole derivative. This step employs nucleophilic aromatic substitution (SₙAr) under mild alkaline conditions (e.g., NaOEt in EtOH), leveraging fluorine's electronegativity to facilitate ring substitution.
Reaction Conditions:
Esterification for Membrane Permeability
To enable cellular uptake, the carboxylate groups of FCryp-2 are esterified with acetoxymethyl (AM) esters. This involves treating FCryp-2 with acetoxymethyl bromide (AMBr) in dimethylformamide (DMF) under nitrogen atmosphere:
The reaction proceeds quantitatively over 4 hours, with the AM-esterified product isolated via silica gel chromatography.
Purification and Structural Characterization
Chromatographic Purification
Crude FCryp-2-AM is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The purified product exhibits >95% homogeneity, confirmed by analytical HPLC and mass spectrometry.
Spectroscopic Validation
-
¹H/¹⁹F NMR: Confirms the indole integration and absence of unreacted intermediates. The ¹⁹F NMR chemical shift at −120 ppm (relative to CFCl₃) verifies the integrity of the 5FBAPTA reporter group.
-
Fluorescence Spectra: Emission scans (340 nm excitation) show distinct peaks at 395 nm (Na⁺-bound) and 460 nm (Na⁺-free), with a 25-fold intensity increase at 395 nm upon Na⁺ saturation.
Functional Performance and Selectivity
Sodium Binding Affinity
The apparent Kd of 6.0 mM was determined via titration in a buffer mimicking intracellular conditions (100 mM KCl, 20 mM phosphate, pH 7.0). Fluorescence intensity at 395 nm (F₃₉₅) correlates linearly with [Na⁺] between 1–30 mM (R² = 0.98).
Table 1: Fluorescence Properties of FCryp-2
| Parameter | Na⁺-Free | Na⁺-Saturated |
|---|---|---|
| λₑₓ (nm) | 340 | 340 |
| λₑₘ (nm) | 460 | 395 |
| Intensity (a.u.) | 1,200 ± 150 | 30,000 ± 2,000 |
| Kd (mM) | 6.0 ± 0.3 | — |
Interference Studies
FCryp-2 demonstrates negligible cross-reactivity with K⁺ (≤500 mM), Ca²⁺ (≤1 μM), or Mg²⁺ (≤5 mM). The 395/455 nm ratio is pH-insensitive between 6.6–7.6, critical for physiological applications.
Comparative Analysis with Other Sodium Indicators
FCryp-2 vs. SBFI and SBFO
While SBFI (Na⁺-binding benzofuran isophthalate) offers similar Kd values (~10 mM), its fluorescence lifetime (0.25–0.48 ns) complicates time-resolved measurements. FCryp-2’s longer lifetime (~2.16 ns when Na⁺-bound) enhances signal-to-noise ratios in imaging.
Advantages of Ratiometric Measurements
The 395/455 nm ratio method eliminates variability from probe concentration, enabling absolute [Na⁺] quantification without calibration curves. This contrasts with intensity-based probes like SBFO, which require internal controls for accuracy.
Applications in Intracellular Sodium Imaging
FCryp-2-AM loaded into cells (5–10 μM, 30 min incubation) hydrolyzes intracellularly to FCryp-2, trapped by de-esterification. Real-time [Na⁺]i dynamics are monitored via fluorescence microscopy or plate readers, with applications in neuronal activity, cardiac arrhythmia, and epithelial transport studies .
Q & A
Basic: How can I formulate a scientifically rigorous research question for studying Fcryp-2?
Methodological Answer:
Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure your inquiry. For example:
- FINER : Ensure the question addresses a novel mechanism of Fcryp-2 in a specific biological pathway (e.g., "How does Fcryp-2 modulate [specific receptor] activation in [cell type]?").
- PICO : Define the experimental system (e.g., "In [model organism], does Fcryp-2 inhibit [target protein] compared to [control compound]?").
Validate the question against literature gaps using systematic reviews and avoid overly broad or narrow scopes .
Basic: What are the key considerations for designing reproducible experiments with Fcryp-2?
Methodological Answer:
- Material Specifications : Document Fcryp-2’s source, purity (e.g., HPLC/MS data), storage conditions, and batch variability .
- Controls : Include positive/negative controls (e.g., known agonists/antagonists for Fcryp-2’s target).
- Replication : Use biological (multiple cell lines) and technical (triplicate assays) replicates to ensure robustness .
- Equipment Calibration : Standardize instruments (e.g., spectrophotometers) across trials .
Basic: How should I conduct a literature review to identify gaps in Fcryp-2 research?
Methodological Answer:
- Database Searches : Use PubMed, Scopus, and Web of Science with keywords like "Fcryp-2 AND [target pathway]."
- Gap Analysis : Map existing studies into categories (e.g., mechanistic, structural, in vivo) and identify understudied areas (e.g., Fcryp-2’s role in [specific disease model]) .
- Contradiction Tracking : Note discrepancies in reported efficacy or toxicity profiles for prioritization in experimental validation .
Advanced: How can I resolve contradictions in Fcryp-2’s reported biological activity across studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies and assess heterogeneity using tools like I² statistics .
- Experimental Replication : Re-test Fcryp-2 under standardized conditions (e.g., fixed concentration, pH, temperature) .
- Contextual Factors : Evaluate variables like cell line genetic drift, assay sensitivity, or solvent effects (e.g., DMSO vs. aqueous solutions) .
Advanced: What statistical methods are suitable for analyzing Fcryp-2’s dose-response data in complex systems?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .
- Multivariate Analysis : Use PCA or ANOVA to disentangle confounding variables (e.g., time-dependent effects) .
- Machine Learning : Train models to predict Fcryp-2’s activity in high-dimensional datasets (e.g., transcriptomics) .
Advanced: How can I optimize Fcryp-2’s synthetic protocol for higher yield and purity?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst ratio) and analyze outcomes via response surface methodology .
- Analytical Validation : Use NMR, LC-MS, and XRD to confirm structural integrity and purity at each step .
- Scale-Up Criteria : Assess reaction feasibility under industrial conditions (e.g., solvent safety, energy efficiency) while maintaining academic rigor .
Advanced: What strategies validate Fcryp-2’s target engagement in vivo?
Methodological Answer:
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylation levels) post-Fcryp-2 administration .
- Imaging Techniques : Use PET/MRI with radiolabeled Fcryp-2 to track biodistribution and target binding .
- Genetic Knockdown : Compare Fcryp-2’s effects in wild-type vs. CRISPR-edited (target-deficient) models .
Advanced: How do I ensure longitudinal stability of Fcryp-2 in long-term studies?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor Fcryp-2’s half-life via HPLC .
- Formulation Optimization : Test lyophilized vs. liquid formulations for thermal/oxidative resilience .
- Data Logging : Use electronic lab notebooks to track storage conditions and batch-specific degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
